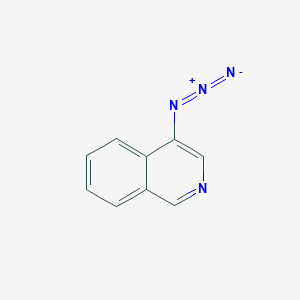
4-Azidoisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azidoisoquinoline is a nitrogen-containing heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are aromatic compounds characterized by a fused benzene and pyridine ring structure. The azido group (-N₃) attached to the fourth position of the isoquinoline ring imparts unique chemical properties to this compound, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where a halogenated isoquinoline (e.g., 4-chloroisoquinoline) reacts with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for 4-Azidoisoquinoline are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Azidoisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes or alkenes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃), polar aprotic solvents (DMF, DMSO), elevated temperatures.
Cycloaddition: Alkynes or alkenes, copper(I) catalysts, room temperature or slightly elevated temperatures.
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C) catalyst, room temperature or slightly elevated temperatures.
Major Products:
Substitution: Various substituted isoquinolines depending on the nucleophile used.
Cycloaddition: Triazole derivatives.
Reduction: 4-Aminoisoquinoline.
Scientific Research Applications
4-Azidoisoquinoline has diverse applications in scientific research, including:
Biology: Employed in bioconjugation techniques, where the azido group can be selectively targeted for labeling biomolecules.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-Azidoisoquinoline largely depends on the specific application and the chemical environment. In cycloaddition reactions, the azido group acts as a dipole, reacting with dipolarophiles like alkynes to form stable triazole rings. In reduction reactions, the azido group is converted to an amine group, which can interact with various biological targets, potentially affecting cellular processes .
Comparison with Similar Compounds
4-Chloroisoquinoline: A precursor in the synthesis of 4-Azidoisoquinoline.
4-Aminoisoquinoline: A reduction product of this compound.
4-Bromoisoquinoline: Another halogenated isoquinoline used in similar synthetic applications.
Uniqueness: this compound is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in cycloaddition and bioconjugation reactions. This makes it a versatile compound in synthetic chemistry and biomedical research.
Properties
CAS No. |
20377-03-1 |
|---|---|
Molecular Formula |
C9H6N4 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
4-azidoisoquinoline |
InChI |
InChI=1S/C9H6N4/c10-13-12-9-6-11-5-7-3-1-2-4-8(7)9/h1-6H |
InChI Key |
WGTJICQXDAAKIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


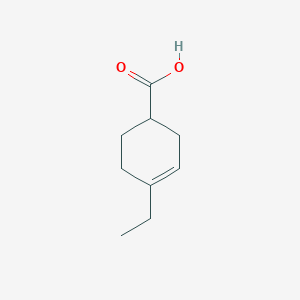
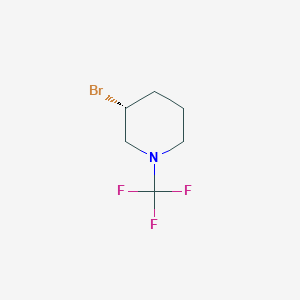
![1H-Pyrimido[1,2-a]quinoline-2-acetic acid, 1-oxo-, ethyl ester](/img/structure/B13950822.png)

![tert-Butyl 4-isopropoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B13950830.png)
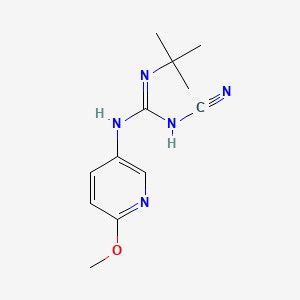
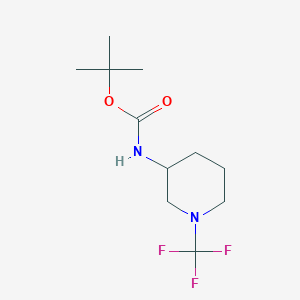

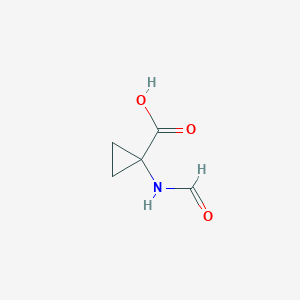
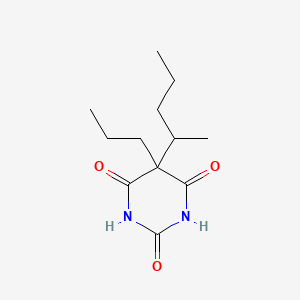
![2-Chloro-5-[3-(4-isopropoxy-benzoyl)-thioureido]-benzoic acid](/img/structure/B13950851.png)
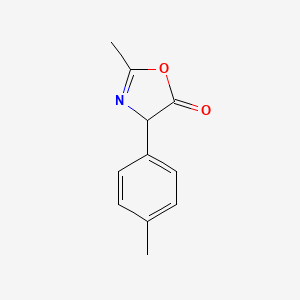
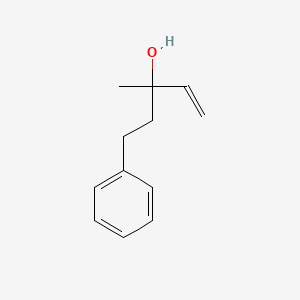
![1-Benzo[1,3]dioxol-5-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride](/img/structure/B13950883.png)
